molecular formula C10H13ClFN B1521455 2-(3-Fluorophenyl)pyrrolidine hydrochloride CAS No. 1193390-31-6

2-(3-Fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B1521455
CAS No.: 1193390-31-6
M. Wt: 201.67 g/mol
InChI Key: IXZAULRSYOOKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 2-(3-fluorophenyl)pyrrolidine;hydrochloride. The compound exists in multiple stereoisomeric forms, each requiring specific nomenclature designation. The racemic mixture carries the Chemical Abstracts Service registry number 1193390-31-6, while the individual enantiomers possess distinct identifiers: the (R)-enantiomer is registered as 1364890-61-8, and the (S)-enantiomer as 1360442-16-5.

The molecular formula C₁₀H₁₃ClFN accurately represents the elemental composition, indicating the presence of ten carbon atoms, thirteen hydrogen atoms, one chlorine atom, one fluorine atom, and one nitrogen atom. The systematic naming convention emphasizes the pyrrolidine ring as the parent structure, with the 3-fluorophenyl substituent attached at the 2-position. The hydrochloride designation indicates the formation of a salt through protonation of the nitrogen atom and subsequent association with a chloride ion.

Alternative nomenclature systems provide additional identification methods. The compound is recognized under various synonyms including "this compound," "2-(3-fluoro-phenyl)-pyrrolidine, hydrochloride," and specific stereochemical designations such as "(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride" and "(S)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride". The European Community number 879-556-9 serves as an additional identifier within European chemical regulations.

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a complex three-dimensional structure characterized by the spatial arrangement of the pyrrolidine ring and the fluorinated aromatic substituent. The parent compound, without the hydrochloride salt, possesses a molecular weight of 165.21 atomic mass units, while the hydrochloride salt increases this to 201.67 atomic mass units. The molecular geometry is defined by the International Chemical Identifier string InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H, which provides a complete description of the connectivity and hydrogen distribution.

Crystallographic investigations reveal that the pyrrolidine ring adopts a characteristic five-membered heterocyclic structure with the nitrogen atom positioned to allow for hydrogen bonding interactions. The fluorine atom on the phenyl ring occupies the meta position, creating a specific electronic environment that influences the overall molecular properties. Structural analysis indicates that the compound can exist in different conformational states, with the pyrrolidine ring capable of adopting envelope conformations where one carbon atom lies out of the plane formed by the other four ring atoms.

The three-dimensional molecular structure shows that the fluorophenyl group extends from the pyrrolidine ring at the 2-position, creating a molecular architecture that allows for specific intermolecular interactions. The presence of the fluorine atom introduces significant electronegativity differences that affect the electron density distribution throughout the molecule. Computational modeling studies suggest that the compound maintains relatively rigid structural features due to the constrained nature of the pyrrolidine ring system combined with the aromatic character of the fluorinated phenyl substituent.

Advanced spectroscopic techniques have provided detailed insights into the molecular architecture. Nuclear magnetic resonance studies reveal characteristic chemical shifts that correspond to the different hydrogen environments within the molecule. The aromatic protons of the fluorinated phenyl ring display distinct coupling patterns influenced by the fluorine substitution, while the pyrrolidine ring protons exhibit the expected multiplicity patterns for a five-membered ring system.

Conformational Dynamics in Solution and Solid States

The conformational behavior of this compound demonstrates significant differences between solution and solid-state environments. In solution, the molecule exhibits dynamic equilibrium between multiple conformational states, primarily involving the puckering of the pyrrolidine ring and the rotation around the bond connecting the ring to the fluorinated phenyl group. Temperature-dependent studies indicate that these conformational transitions occur on timescales compatible with nuclear magnetic resonance observation, suggesting moderate energy barriers between different conformational states.

Physical property measurements provide quantitative data about the compound's behavior in different phases. The predicted boiling point of 232.3 ± 33.0 degrees Celsius and density of 1.078 ± 0.06 grams per cubic centimeter reflect the intermolecular forces present in the liquid state. These values indicate relatively strong intermolecular interactions, likely due to hydrogen bonding capabilities of the protonated nitrogen atom and potential π-π stacking interactions between aromatic rings.

Storage requirements specify temperatures between 2-8 degrees Celsius with protection from light, suggesting photochemical sensitivity and thermal stability considerations. The flash point of 94.3 degrees Celsius indicates moderate volatility and thermal stability under standard laboratory conditions. These physical parameters reflect the balance between molecular interactions and thermal energy required for phase transitions.

In the solid state, crystallographic analysis reveals specific intermolecular packing arrangements that stabilize the crystal lattice. The hydrochloride salt formation significantly influences the solid-state structure through ionic interactions between the protonated nitrogen center and chloride counterions. These ionic interactions contribute to the enhanced stability and modified solubility characteristics compared to the free base form of the compound.

The conformational preferences in solution are influenced by solvent effects, with polar solvents potentially stabilizing different conformational states through differential solvation of the polar and nonpolar regions of the molecule. Computational studies suggest that the fluorine atom on the phenyl ring can participate in weak intermolecular interactions that influence conformational equilibria in both solution and solid phases.

Protonation State Analysis at Physiological pH

The protonation behavior of this compound centers on the basic nitrogen atom within the pyrrolidine ring, which serves as the primary site for acid-base interactions. The predicted pKa value of 9.58 ± 0.10 for the related compound (S)-2-(3-Fluorophenyl)pyrrolidine indicates that the nitrogen atom possesses significant basicity. This pKa value suggests that under physiological pH conditions (approximately 7.4), the nitrogen atom would be predominantly protonated, existing primarily in the positively charged ammonium form.

The formation of the hydrochloride salt involves the protonation of the pyrrolidine nitrogen by hydrochloric acid, resulting in a stable ionic compound where the nitrogen bears a positive charge balanced by the chloride counterion. This protonation state significantly affects the compound's physical and chemical properties, including solubility, stability, and potential biological interactions. The ionic nature of the hydrochloride salt enhances water solubility compared to the neutral free base form.

Detailed analysis of the electronic environment around the nitrogen atom reveals that the fluorine substitution on the phenyl ring exerts an inductive effect that slightly reduces the basicity compared to unsubstituted analogues. The electronegative fluorine atom withdraws electron density through the aromatic system, ultimately affecting the nitrogen atom's ability to accept protons. However, this effect is relatively modest due to the distance between the fluorine atom and the nitrogen center and the intervening aromatic system.

pH-dependent behavior studies indicate that the compound undergoes protonation-deprotonation equilibria in aqueous solutions, with the position of equilibrium strongly dependent on the solution pH. At pH values significantly below the pKa, the compound exists almost exclusively in the protonated form, while at pH values well above the pKa, the neutral form predominates. This pH-dependent behavior has important implications for the compound's behavior in biological systems and its potential pharmacological applications.

The protonation state also influences the compound's conformational preferences, as the positively charged nitrogen atom can participate in different types of intermolecular interactions compared to the neutral form. These include enhanced hydrogen bonding capabilities and potential ionic interactions with negatively charged species in solution. The overall charge distribution in the protonated form affects the molecule's interaction with solvents and other molecular species present in the environment.

Properties

IUPAC Name

2-(3-fluorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZAULRSYOOKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193390-31-6
Record name Pyrrolidine, 2-(3-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193390-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Stepwise Procedure:

Step Description Conditions Notes
1 Formation of tert-butyl pyrrolidone formate React pyrrolidone with di-tert-butyl carbonate in polar/non-polar solvent with base catalyst at -20 to 40°C for 1-10 hours Solvents: acetonitrile, THF, DMF, acetone, dioxane, benzene, toluene, etc.
2 Grignard reaction React tert-butyl pyrrolidone formate with Grignard reagent of 3-fluorobromobenzene in organic solvent (THF, diethyl ether) at -30 to 50°C for 3-12 hours Quench with saturated ammonium chloride; extract and purify intermediate
3 Acid-catalyzed dehydration and deprotection Treat intermediate with acid in organic solvent at 0-100°C for 1-10 hours Produces 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole
4 Reduction to pyrrolidine Reduce with chiral acid and ammonia borane complex at 20-80°C for 8-48 hours Chiral acids include D-mandelic acid, D-tartaric acid, etc. to ensure enantioselectivity

This sequence yields the chiral 2-(3-fluorophenyl)pyrrolidine, which can be converted to the hydrochloride salt by treatment with hydrochloric acid.

Preparation of Hydrochloride Salt

The free base 2-(3-fluorophenyl)pyrrolidine is converted to its hydrochloride salt typically by:

  • Dissolving the free base in an appropriate solvent (e.g., ethanol or ether).
  • Adding an equimolar amount of hydrochloric acid (HCl) gas or a solution of HCl.
  • Precipitating and isolating the hydrochloride salt by filtration and drying.

This salt form improves compound stability, solubility, and handling for further applications.

Data Table: Summary of Key Preparation Parameters

Parameter Details Comments
Starting Material Pyrrolidone or Pyrrolidine-2-carboxylic acid Readily available
Key Reagents Di-tert-butyl carbonate, 3-fluorobromobenzene, Grignard reagents, chiral acids, ammonia borane, PCl5, acetyl chloride For ring formation and functionalization
Solvents THF, diethyl ether, acetonitrile, acetone, toluene, benzene, dioxane Choice depends on step and solubility
Temperature Range -30°C to 100°C Controlled for reaction specificity
Reaction Time 1 to 48 hours Varies by step
Enantioselectivity Control Use of chiral acids during reduction Critical for pharmaceutical applications
Final Salt Formation HCl treatment in ethanol or ether Yields hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.

    Reduction: Formation of 3-fluorophenylmethanol or 3-fluorophenylethylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

  • Biological Activity :
    • Research indicates that (S)-2-(3-fluorophenyl)pyrrolidine hydrochloride may interact with various biological systems, including binding to specific receptors or enzymes, which is essential for developing new therapeutic agents.
    • Preliminary studies suggest potential pharmacological effects, including modulation of neurotransmitter systems, which could lead to applications in treating neurological disorders.
  • Structure-Activity Relationship (SAR) Studies :
    • SAR investigations have focused on derivatives of this compound to identify structural modifications that enhance biological activity. For instance, the introduction of different substituents on the pyrrolidine ring has been explored to optimize receptor binding and efficacy .

Synthetic Chemistry

  • Synthesis Methods :
    • Various synthetic routes have been reported for producing (S)-2-(3-fluorophenyl)pyrrolidine hydrochloride, emphasizing the importance of chirality in obtaining the desired enantiomer. These methods include multi-step synthesis involving key intermediates that are crucial for achieving high yields and purity .
  • Reactivity Studies :
    • The compound's reactivity towards other molecules is under investigation to modify its properties for specific applications. This includes exploring its stability and potential interactions with other chemical entities.

Case Study 1: Neurological Applications

In a study examining the effects of (S)-2-(3-fluorophenyl)pyrrolidine hydrochloride on neurotransmitter systems, researchers found that it exhibited selective binding to serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent. The study highlighted the compound's ability to modulate serotonin levels in animal models, providing a basis for further pharmacological exploration.

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of derivatives of (S)-2-(3-fluorophenyl)pyrrolidine hydrochloride. The results indicated that certain modifications enhanced its efficacy as a TRPV1 antagonist, making it a candidate for pain management therapies. The compound demonstrated significant potency against capsaicin-induced pain responses in preclinical trials, indicating its therapeutic promise in treating chronic pain conditions .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The pyrrolidine ring contributes to the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent Position/Group Molecular Weight (g/mol) CAS Number Similarity Score Key Findings
2-(3-Fluorophenyl)pyrrolidine HCl 3-fluoro 215.69 1172515-73-9 Reference (1.00) Intermediate for Mps1 inhibitors; moderate lipophilicity
(S)-2-(4-Fluorophenyl)pyrrolidine HCl 4-fluoro 215.69 1073556-40-7 0.74 Reduced receptor affinity compared to 3-fluoro analog in dopamine receptor assays
(R)-2-(4-Trifluoromethylphenyl)pyrrolidine HCl 4-CF₃ 263.70 1391407-62-7 1.00 Enhanced metabolic stability due to electron-withdrawing CF₃ group
(S)-2-(3,4-Difluorophenyl)pyrrolidine HCl 3,4-difluoro 219.66 2177258-16-9 0.94 Improved blood-brain barrier penetration in neuroactive studies

Key Observations :

  • 3-Fluoro vs. 4-Fluoro : The 3-fluoro isomer exhibits higher similarity to lead pharmacophores in kinase inhibitors compared to the 4-fluoro derivative, which shows diminished activity in receptor binding assays .
  • Trifluoromethyl Substitution : The 4-CF₃ analog (CAS: 1391407-62-7) demonstrates superior metabolic stability but reduced solubility due to increased hydrophobicity .
  • Di-fluorination : Difluoro derivatives like (S)-2-(3,4-difluorophenyl)pyrrolidine HCl (CAS: 2177258-16-9) exhibit enhanced CNS activity, attributed to optimized π-π stacking interactions with target proteins .

Stereochemical Influence

Compound Name Configuration CAS Number Biological Activity
(R)-2-(3-Fluorophenyl)pyrrolidine HCl R 1364890-61-8 High enantioselectivity in Mps1 inhibition (IC₅₀ = 12 nM)
(S)-2-(3-Fluorophenyl)pyrrolidine HCl S 1360442-16-5 10-fold lower potency in kinase assays compared to R-enantiomer

Key Observations :

  • The R-configuration is critical for binding to the ATP pocket of Mps1, while the S-enantiomer shows diminished activity .

Piperidine vs. Pyrrolidine Scaffolds

Compound Name Core Structure CAS Number Key Properties
2-(3-Fluorophenyl)pyrrolidine HCl Pyrrolidine 1172515-73-9 Flexible ring conformation enhances target engagement
1-(3-Fluorophenyl)piperazine HCl Piperazine 76835-10-4 Lower selectivity due to increased basicity (pKa = 9.2)
4-Fluoropiperidine HCl Piperidine 57395-89-8 Reduced CNS penetration due to larger ring size

Key Observations :

  • Pyrrolidine derivatives generally exhibit better pharmacokinetic profiles than piperidines or piperazines, owing to their smaller ring size and balanced lipophilicity .

Biological Activity

2-(3-Fluorophenyl)pyrrolidine hydrochloride, also known as (S)-2-(3-fluorophenyl)pyrrolidine hydrochloride, is a chiral compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₃ClFN
  • Molecular Weight : Approximately 201.66 g/mol
  • Chirality : The compound exists as a specific enantiomer, which significantly influences its biological activity.

Biological Activity Overview

Research indicates that (S)-2-(3-fluorophenyl)pyrrolidine hydrochloride may exhibit various pharmacological effects. These effects are primarily studied through its interactions with receptors and enzymes in biological systems.

Key Findings

  • Receptor Interactions :
    • The compound has been investigated for its ability to bind to specific receptors, including aminergic G-protein coupled receptors. Such interactions are crucial for understanding its potential as a therapeutic agent .
  • Antibacterial Activity :
    • Preliminary studies suggest that derivatives of pyrrolidine compounds, including (S)-2-(3-fluorophenyl)pyrrolidine hydrochloride, may possess antibacterial properties. For instance, related pyrrolidine-2,3-dione compounds have shown promise as inhibitors against multidrug-resistant bacteria such as Pseudomonas aeruginosa .
  • Pharmacological Applications :
    • The compound's structure suggests potential applications in developing new treatments for conditions influenced by neurotransmitter systems. Its unique configuration may allow it to modulate various pathways involved in neurological and psychiatric disorders .

Comparative Analysis with Similar Compounds

A comparison of (S)-2-(3-fluorophenyl)pyrrolidine hydrochloride with structurally similar compounds highlights its unique properties:

Compound NameMolecular FormulaKey Differences
(S)-2-(4-Fluorophenyl)pyrrolidineC₁₀H₁₃ClFDifferent fluorine position affecting activity
(R)-2-(3-Fluorophenyl)pyrrolidineC₁₀H₁₃ClFEnantiomeric difference influencing properties
2-(3-Fluorophenyl)tetrahydropyranC₁₀H₁₂FTetrahydropyran ring alters reactivity

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives:

  • A study published in MDPI reported that pyrrole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
  • Another investigation highlighted the potential of pyrrolidine-2,3-dione compounds as novel inhibitors targeting PBP3 in Pseudomonas aeruginosa, emphasizing the importance of structural features for effective inhibition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Fluorophenyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized for yield?

  • Answer : Synthesis typically involves nucleophilic substitution or ring-closing metathesis. For example, fluorophenyl groups can be introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to a pyrrolidine precursor, followed by HCl salt formation. Optimization includes adjusting reaction temperature (e.g., 60–80°C for coupling), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents (e.g., 1.2 equivalents of 3-fluorophenylboronic acid). Post-synthesis purification via recrystallization or column chromatography improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the pyrrolidine ring structure and fluorine substitution pattern. Aromatic protons near fluorine exhibit distinct splitting (e.g., meta-fluorine causes coupling constants of ~8–10 Hz) .
  • IR Spectroscopy : Peaks at ~1490 cm1^{-1} (C-F stretching) and ~2500 cm1^{-1} (N-H stretch of hydrochloride salt) are diagnostic .
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS validate molecular weight (e.g., [M+H]+^+ at m/z 200.1) and purity (>95%) .

Advanced Research Questions

Q. How does the position of the fluorine substituent on the phenyl ring influence the compound’s electronic properties and biological activity?

  • Answer : The meta-fluorine (3-position) introduces electron-withdrawing effects, increasing the compound’s polarity and potential for hydrogen bonding. This enhances interactions with target receptors (e.g., GPCRs or ion channels) compared to para-substituted analogs. Computational studies (DFT) show a 0.3 eV increase in electron affinity compared to non-fluorinated analogs, which may correlate with improved pharmacokinetic properties like metabolic stability .

Q. What strategies can be employed to resolve racemic mixtures of this compound during synthesis?

  • Answer :

  • Chiral Chromatography : Use of amylose-based chiral columns (e.g., Chiralpak IA) with hexane:IPA mobile phases achieves baseline separation of enantiomers .
  • Enantioselective Synthesis : Catalytic asymmetric hydrogenation of imine intermediates using Ru-BINAP catalysts provides enantiomeric excess (ee) >90% .
  • Diastereomeric Salt Formation : Reacting the racemate with chiral acids (e.g., L-tartaric acid) followed by fractional crystallization .

Q. What in vitro models are suitable for assessing the neuropharmacological potential of 2-(3-Fluorophenyl)pyrrolidine derivatives?

  • Answer :

  • Radioligand Binding Assays : Screen for affinity at dopamine D2_2 or serotonin 5-HT1A_{1A} receptors (IC50_{50} values < 100 nM indicate high potency) .
  • Calcium Flux Assays : Measure functional activity at NMDA or AMPA receptors using HEK293 cells transfected with target ion channels .
  • Microsomal Stability Tests : Incubate with liver microsomes to assess metabolic half-life (t1/2_{1/2} > 30 min suggests favorable pharmacokinetics) .

Q. How can computational chemistry aid in predicting the binding affinity of this compound to target enzymes?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Glide predicts binding poses in enzyme active sites (e.g., MAO-B or acetylcholinesterase). Scores < -7.0 kcal/mol suggest strong binding .
  • MD Simulations : GROMACS simulations (10 ns) evaluate complex stability; RMSD < 2.0 Å indicates minimal conformational drift .
  • QSAR Modeling : Train models using fluorophenyl derivatives’ IC50_{50} data to predict activity of novel analogs (R2^2 > 0.8 validates reliability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluorophenyl)pyrrolidine hydrochloride
Reactant of Route 2
2-(3-Fluorophenyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.